molecular formula C18H16Cl2O4 B3015826 (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1401510-61-9

(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B3015826
M. Wt: 367.22
InChI Key: YXCWVVRZJIODCQ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chemical compound that is commonly known as Curcumin. It is a natural polyphenol that is found in the turmeric plant, which belongs to the ginger family. The compound has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, it has gained significant attention in the scientific community for its potential therapeutic applications in various diseases.

Scientific Research Applications

Molecular Structure and Spectroscopy

  • Molecular Structure and Vibrational Analysis : (Mary et al., 2015) studied the molecular structure using FT-IR and X-ray diffraction, revealing insights into its vibrational wavenumbers, hyperpolarizability, and infrared intensities.
  • Crystallographic Analysis : The geometric parameters and crystal structure were investigated by (Yathirajan et al., 2007) and (Butcher et al., 2007), detailing its crystal packing and intermolecular hydrogen bonding.

Synthesis and Chemical Properties

  • Synthesis and Structural Characterization : The compound has been synthesized and structurally characterized, with details on its crystallography and molecular geometry provided by (Salian et al., 2018) and (Sadgir et al., 2020).
  • Spectroscopic Properties and Theoretical Analysis : Theoretical studies on spectroscopic properties were conducted by (Kumar et al., 2016) and (Espinoza-Hicks et al., 2012), focusing on density functional theory (DFT) and NMR studies.

Fluorescence and Optical Properties

  • Fluorescence Characteristics : Research by (Suwunwong et al., 2011) highlighted how the trimethoxy-substituted positions impact the fluorescence of heteroaryl chalcone derivatives.

Potential Biological Activities

  • Cholinesterase Inhibitory Activity : (Kos et al., 2021) studied trimethoxycinnamates, including this compound, for their ability to inhibit acetylcholinesterase and butyrylcholinesterase.
  • Anticancer Activity : A study by (Bhat et al., 2022) explored the anticancer activity of novel dihydropyrimidinone derivatives derived from this compound.

Crystal Structure and Interactions

  • X-Ray Structure Analysis : The crystal structure and various intermolecular interactions were analyzed by (Salian et al., 2016) and (Srividya et al., 2015), providing insights into its hydrogen bonding and lattice energy.

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O4/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-7-15(21)13-6-5-12(19)10-14(13)20/h4-10H,1-3H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCWVVRZJIODCQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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